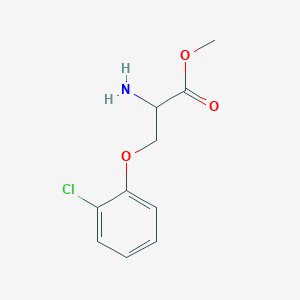

methyl O-(2-chlorophenyl)serinate

Description

Methyl O-(2-chlorophenyl)serinate is a serine-derived ester compound featuring a 2-chlorophenyl group attached via an oxygen atom to the serine backbone. For instance, methyl O-methylserinate hydrochloride (a structurally similar reactant) is synthesized via a coupling reaction involving anthraquinone sulfonyl chloride and methyl O-methylserinate, yielding a 75% product after chromatography . This suggests that this compound could be synthesized through similar esterification or nucleophilic substitution pathways, substituting the methyl group with a 2-chlorophenyl moiety.

The compound’s relevance may lie in its structural similarity to pharmacologically active agents, such as clopidogrel, which contains a 2-chlorophenyl group and serine-like ester linkages critical for antiplatelet activity .

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

methyl 2-amino-3-(2-chlorophenoxy)propanoate |

InChI |

InChI=1S/C10H12ClNO3/c1-14-10(13)8(12)6-15-9-5-3-2-4-7(9)11/h2-5,8H,6,12H2,1H3 |

InChI Key |

WRXWJFUAHXXTOF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(COC1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-chlorophenoxy)propanoate typically involves the reaction of 2-chlorophenol with an appropriate amino acid derivative. One common method is the esterification of 2-chlorophenol with methyl 2-amino-3-hydroxypropanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-3-(2-chlorophenoxy)propanoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chlorophenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.

Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenolic derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2-chlorophenoxy)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-chlorophenoxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clopidogrel Hydrogen Sulfate and Its Impurities

Clopidogrel hydrogen sulfate (a thienopyridine derivative) shares the methyl ester and 2-chlorophenyl functional groups with methyl O-(2-chlorophenyl)serinate. Key differences include:

- Core Structure: Clopidogrel has a thieno[3,2-c]pyridine ring, whereas this compound likely retains a serine backbone.

- Stereochemistry : Clopidogrel’s S-enantiomer is pharmacologically active, while the R-enantiomer is an impurity requiring strict control (<0.1% in APIs) . This highlights the importance of stereochemical purity in this compound if used therapeutically.

- Degradation Pathways: Clopidogrel degrades via ester hydrolysis to form (S)-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-6-yl)-acetic acid (Impurity 2) under moist conditions . This compound may exhibit similar hydrolytic instability due to its ester group.

3-Ethyl 5-Methyl Pyridinedicarboxylate Derivatives

Compounds like 3-ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] () share the 2-chlorophenyl substituent but differ in their pyridine-dicarboxylate core. These are classified as process-related impurities or degradation products, emphasizing the need for rigorous purification in this compound synthesis .

Pesticide Carbamothioates

S-((2-chlorophenyl)methyl) diethylcarbamothioate (orbencarb) and S-((4-chlorophenyl)methyl) diethylcarbamothioate (thiobencarb) () are structurally distinct but highlight the prevalence of chlorophenyl groups in agrochemicals.

Data Tables

Table 2: Degradation and Impurity Profiles

Research Findings and Implications

- Synthetic Challenges : The synthesis of this compound may require chromatography for purification, as seen in related compounds (75% yield after column chromatography) .

- Stability Concerns : Ester-containing compounds like clopidogrel and this compound are prone to hydrolysis, necessitating controlled storage (low humidity, cool temperatures) .

- Regulatory Considerations : Impurities in 2-chlorophenyl derivatives (e.g., enantiomers, process-related byproducts) must be monitored to meet pharmacopeial standards, as seen in clopidogrel’s stringent impurity limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.